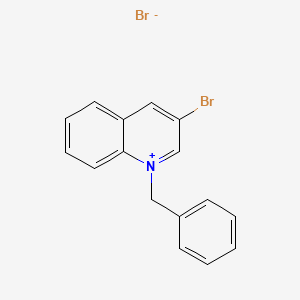
1-Benzyl-3-bromoquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-3-bromoquinolin-1-ium bromide is a quaternary ammonium compound with a molecular formula of C16H13Br2N. This compound is known for its unique structure, which includes a quinoline ring system substituted with a benzyl group and a bromine atom. It is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromoquinolin-1-ium bromide can be synthesized through a multi-step process. One common method involves the bromination of 1-benzylquinoline using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at reflux temperature. The resulting product is then purified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Benzyl-3-bromoquinolin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring system or the benzyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-benzyl-3-azidoquinolin-1-ium bromide.
科学研究应用
1-Benzyl-3-bromoquinolin-1-ium bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzyl-3-bromoquinolin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction and gene expression.
相似化合物的比较
1-Benzylquinolin-1-ium bromide: Lacks the bromine atom, leading to different reactivity and properties.
3-Bromoquinolin-1-ium bromide: Lacks the benzyl group, resulting in distinct chemical behavior.
1-Benzyl-3-chloroquinolin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Benzyl-3-bromoquinolin-1-ium bromide is unique due to the presence of both the benzyl group and the bromine atom, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
属性
IUPAC Name |
1-benzyl-3-bromoquinolin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN.BrH/c17-15-10-14-8-4-5-9-16(14)18(12-15)11-13-6-2-1-3-7-13;/h1-10,12H,11H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFDHVDLAFKPR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
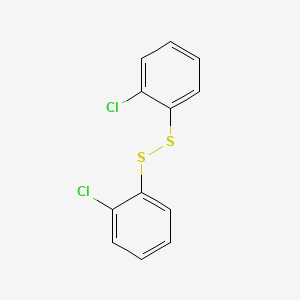
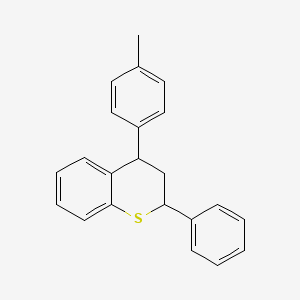
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(thiophen-3-yl)but-3-en-1-yl]aniline](/img/structure/B7778963.png)

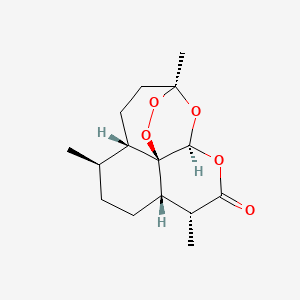
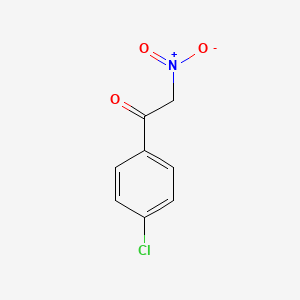
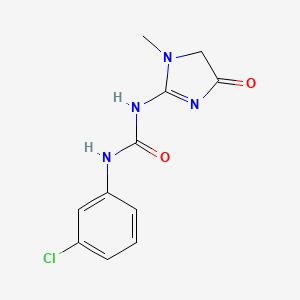
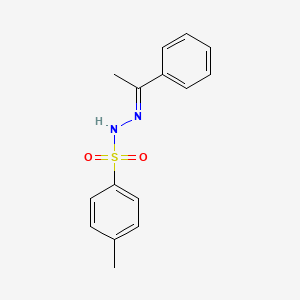
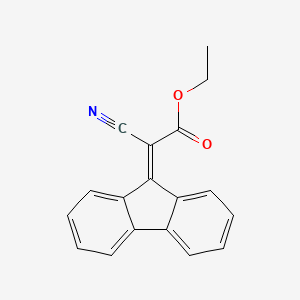
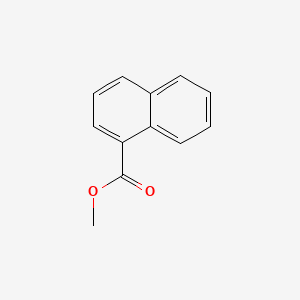
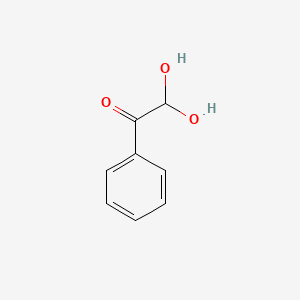
![1,2-Dimethyl-5-[(4-pyridinylthio)methyl]-4(1H)-pyrimidinimine perchlorate](/img/structure/B7779021.png)
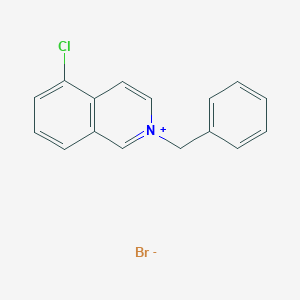
![4-Amino-5-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1,2-dimethylpyrimidin-1-ium perchlorate](/img/structure/B7779060.png)
